1,2-Diphenylpropane

Catalog No.
S566677
CAS No.
5814-85-7
M.F
C15H16
M. Wt
196.29 g/mol
Availability
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1,2-Diphenylpropane

CAS Number

5814-85-7

Product Name

1,2-Diphenylpropane

IUPAC Name

1-phenylpropan-2-ylbenzene

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C15H16/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

InChI Key

XLWCIHPMASUXPI-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)C2=CC=CC=C2

The exact mass of the compound 1,2-Diphenylpropane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Diphenylpropane is a diarylalkane, a class of aromatic hydrocarbons recognized for high thermal stability. This compound and its structural isomers are utilized as high-boiling point solvents, model compounds for studying the thermal degradation of plastics and biofuels, and as precursors in organic synthesis. Its core value proposition is tied to its specific thermal decomposition behavior and physical properties, which differ significantly from closely related isomers and analogs.

Substituting 1,2-Diphenylpropane with its common isomer, 1,1-Diphenylpropane, or other simple diarylalkanes is unreliable for thermally sensitive applications. The position of the phenyl groups dictates the stability of radical intermediates formed during pyrolysis, leading to fundamentally different and non-interchangeable decomposition products. This structural nuance means that each isomer possesses a unique thermal fingerprint, making 'close enough' substitutions a significant risk for process chemistry, byproduct management, and the performance of high-temperature formulations.

Predictable Thermal Decomposition Pathway Compared to 1,1-Diphenylpropane Isomer

In direct comparative studies of free-radical thermolysis at 400 °C, 1,2-Diphenylpropane demonstrates a distinct decomposition mechanism compared to its isomer, 1,1-Diphenylpropane. The pyrolysis of 1,2-Diphenylpropane proceeds primarily via homolysis of the central C-C bond, yielding toluene and styrene as the major products. In stark contrast, 1,1-Diphenylpropane decomposes through a competing hydride transfer mechanism, producing benzene and cumene. This difference in degradation pathways is critical for applications where byproduct composition must be strictly controlled.

Evidence DimensionMajor Pyrolysis Products at 400 °C
Target Compound DataToluene and Styrene
Comparator Or Baseline1,1-Diphenylpropane: Benzene and Cumene
Quantified DifferenceQualitatively different product slates based on distinct reaction mechanisms (homolysis vs. hydride transfer)
ConditionsNeat liquid-phase thermolysis at 400 °C.

For chemical process design or fuel science modeling, selecting this isomer ensures a predictable stream of toluene/styrene byproducts, avoiding the benzene/cumene mixture generated by its common substitute.

Distinct Physical Properties for Process Handling and Separation

1,2-Diphenylpropane possesses distinct physical properties compared to its close structural analogs, which is a key consideration for process engineering, material handling, and purification protocols. Its boiling point of approximately 280.5 °C is notably different from that of its isomer 1,1-Diphenylpropane (~278.8 °C) and the shorter-chain analog Bibenzyl (1,2-Diphenylethane, ~284 °C). While seemingly small, these differences are sufficient to influence separation efficiency in distillation processes and affect heat transfer characteristics in fluid applications.

Evidence DimensionNormal Boiling Point
Target Compound Data280.5 °C
Comparator Or Baseline1,1-Diphenylpropane: ~278.8 °C
Quantified Difference~1.7 °C higher than 1,1-Diphenylpropane
ConditionsStandard atmospheric pressure (760 mmHg).

This specific boiling point allows for finer control in fractional distillation scenarios and defines its performance window as a high-temperature solvent or heat transfer fluid, differentiating it from common analogs.

Model Compound for Controlled Pyrolysis Studies

This compound is the right choice for researchers modeling the thermal degradation of polymers (like polystyrene) or lignin-based biofuels, where a predictable fragmentation pattern yielding toluene and styrene is required to validate mechanistic hypotheses.

Precursor for Syntheses Requiring a Toluene/Styrene-Generating Moiety

In high-temperature process chemistry, 1,2-Diphenylpropane serves as a suitable precursor or process fluid when the in-situ generation of toluene and styrene is either desired or represents a more manageable byproduct stream compared to the benzene and cumene produced by its 1,1-isomer.

Component in High-Temperature Formulations

Serves as a specialized, high-boiling point solvent or heat transfer fluid in applications where its specific boiling point and thermal stability profile offer process advantages over other diarylalkanes.

XLogP3

4.5

Boiling Point

280.5 °C

Melting Point

52.0 °C

Other CAS

5814-85-7

Wikipedia

1,1'-(propane-1,2-diyl)dibenzene

Dates

Last modified: 02-18-2024

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